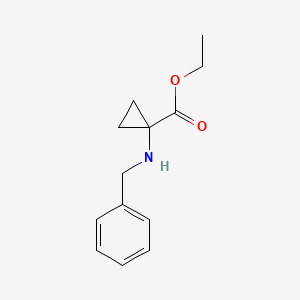

Ethyl 1-(benzylamino)cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(benzylamino)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H17NO2 . Unfortunately, the exact structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.28 . The other physical and chemical properties are not provided in the search results.Scientific Research Applications

Plant Biology and Ethylene Research

Ethylene Precursor in Plants : Cyclopropane derivatives, like 1-aminocyclopropane-1-carboxylic acid (ACC), play crucial roles as ethylene precursors in higher plants. Ethylene is vital for various plant processes, including ripening, senescence, and stress responses. Studies have identified metabolites such as 1-(malonylamino)cyclopropane-1-carboxylic acid, highlighting the metabolic pathways of ethylene precursors in plants (Hoffman et al., 1982).

Ethylene Perception Inhibition : Research on 1-methylcyclopropene (1-MCP) shows its effectiveness in inhibiting ethylene perception, impacting fruit ripening and floral senescence. This inhibitor's widespread use in the agricultural sector illustrates the significant role of cyclopropane derivatives in modulating ethylene's effects on plant physiology (Watkins, 2006).

Biochemistry and Synthetic Applications

Enzymatic Catalysis : Cyclopropane derivatives are used in enzymatic catalysis to create oligomers, showcasing their application in polymer chemistry. The enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives demonstrates the versatility of these compounds in synthesizing novel materials (Pang et al., 2003).

Biological Activity : The synthesis and evaluation of bromophenol derivatives with cyclopropyl moiety reveal their potential as enzyme inhibitors, indicating the broad applicability of cyclopropane derivatives in developing bioactive compounds (Boztaş et al., 2019).

Material Science

Polymer Chemistry : Cyclopropane derivatives serve as monomers in the synthesis of polymers. The study on the enzymatic oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate highlights the role of these compounds in developing new polymeric materials with potential applications in various industries (Pang et al., 2003).

Safety and Hazards

properties

IUPAC Name |

ethyl 1-(benzylamino)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-12(15)13(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQLRCYONJIOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2654811.png)

![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)

![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)

![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)